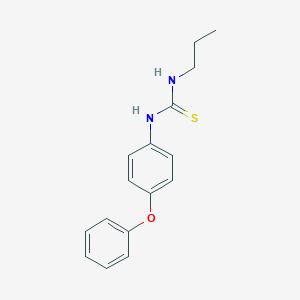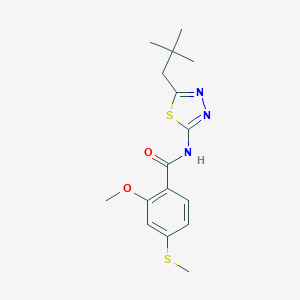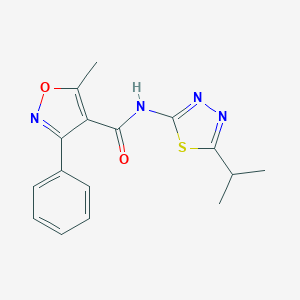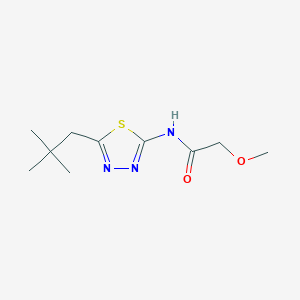
1-(4-Phenoxyphenyl)-3-propylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Phenoxyphenyl)-3-propylthiourea, also known as propylthiouracil (PTU), is a synthetic compound that has been extensively studied for its biochemical and physiological effects. PTU is commonly used in laboratory experiments to modulate thyroid hormone levels and study the mechanisms of thyroid hormone action.
Wissenschaftliche Forschungsanwendungen
PTU is widely used in scientific research to study the mechanisms of thyroid hormone action. It is a potent inhibitor of thyroid peroxidase, an enzyme that catalyzes the iodination and coupling of thyroid hormone precursors. By inhibiting thyroid peroxidase, PTU reduces the synthesis of thyroid hormones and lowers circulating levels of these hormones. This allows researchers to study the effects of altered thyroid hormone levels on various physiological processes, including metabolism, growth, and development.
Wirkmechanismus
The mechanism of action of PTU involves inhibition of thyroid peroxidase, which is required for the synthesis of thyroid hormones. PTU binds to the active site of thyroid peroxidase and prevents the iodination and coupling of thyroid hormone precursors. This results in decreased synthesis of thyroid hormones and lowered circulating levels of these hormones. PTU also has other effects on thyroid function, including inhibition of iodide uptake and reduction of the conversion of thyroxine (T4) to triiodothyronine (T3).
Biochemical and Physiological Effects:
PTU has a number of biochemical and physiological effects, including modulation of thyroid hormone levels, inhibition of iodide uptake, and reduction of T4 to T3 conversion. These effects can have significant impacts on various physiological processes, including metabolism, growth, and development. PTU has also been shown to have anti-inflammatory and immunosuppressive effects, which may be useful for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
PTU is a widely used tool in scientific research due to its ability to modulate thyroid hormone levels and study the mechanisms of thyroid hormone action. However, there are some limitations to its use. PTU can have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results. Additionally, PTU can have variable effects on different animal models, which can make it difficult to generalize findings to humans.
Zukünftige Richtungen
There are many potential future directions for PTU research. One area of interest is the development of more specific inhibitors of thyroid peroxidase, which could allow for more precise manipulation of thyroid hormone levels. Another area of interest is the use of PTU for the treatment of autoimmune diseases, which may be related to its anti-inflammatory and immunosuppressive effects. Additionally, there is ongoing research into the effects of altered thyroid hormone levels on various physiological processes, which could lead to new insights into the role of thyroid hormones in health and disease.
Conclusion:
In conclusion, 1-(4-Phenoxyphenyl)-3-1-(4-Phenoxyphenyl)-3-propylthioureaea, or 1-(4-Phenoxyphenyl)-3-propylthioureaacil, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. PTU is commonly used in laboratory experiments to modulate thyroid hormone levels and study the mechanisms of thyroid hormone action. PTU has many potential future directions for research, including the development of more specific inhibitors of thyroid peroxidase and the use of PTU for the treatment of autoimmune diseases.
Synthesemethoden
PTU can be synthesized by reacting 4-phenoxyphenyl isothiocyanate with propylamine in the presence of a suitable solvent and catalyst. The resulting product is purified by recrystallization and characterized by various analytical techniques, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.
Eigenschaften
Produktname |
1-(4-Phenoxyphenyl)-3-propylthiourea |
|---|---|
Molekularformel |
C16H18N2OS |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
1-(4-phenoxyphenyl)-3-propylthiourea |
InChI |
InChI=1S/C16H18N2OS/c1-2-12-17-16(20)18-13-8-10-15(11-9-13)19-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H2,17,18,20) |
InChI-Schlüssel |
IXECRDIBAPHOPB-UHFFFAOYSA-N |
SMILES |
CCCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Kanonische SMILES |
CCCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216253.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)
![2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B216257.png)

![2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B216259.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B216262.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)
![2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B216268.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)


![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)